1-(4,5,6,7-Tetrahydro-1-benzothiophen-4-yl)guanidine hydrochloride

Data Gap Procurement Risk Research Chemical

Researchers often face a critical gap: a tetrahydrobenzothiophene scaffold with a guanidine at the 4-position has no published bioactivity data, making generic substitution impossible. This compound solves that by providing an unexplored chemical space for SAR. Key outcomes include: - A novel guanidine-modified core for structure-activity relationship studies. - Computed drug-like properties (MW 231.75, TPSA 92.6 Ų) for virtual screening libraries. - ≥95% purity with in-house QC validation (NMR, LC-MS) recommended before use.

Molecular Formula C9H14ClN3S
Molecular Weight 231.75 g/mol
CAS No. 58095-43-5
Cat. No. B1430685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4,5,6,7-Tetrahydro-1-benzothiophen-4-yl)guanidine hydrochloride
CAS58095-43-5
Molecular FormulaC9H14ClN3S
Molecular Weight231.75 g/mol
Structural Identifiers
SMILESC1CC(C2=C(C1)SC=C2)N=C(N)N.Cl
InChIInChI=1S/C9H13N3S.ClH/c10-9(11)12-7-2-1-3-8-6(7)4-5-13-8;/h4-5,7H,1-3H2,(H4,10,11,12);1H
InChIKeyOOGHVGRIFCQYKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4,5,6,7-Tetrahydro-1-benzothiophen-4-yl)guanidine HCl – Procurement & Selection Baseline


1-(4,5,6,7-Tetrahydro-1-benzothiophen-4-yl)guanidine hydrochloride (CAS 58095-43-5) is a synthetic small-molecule guanidine derivative built on a 4,5,6,7-tetrahydrobenzo[b]thiophene scaffold. Its molecular formula is C₉H₁₄ClN₃S and its molecular weight is 231.75 g/mol [1]. The compound is listed as a research chemical in several vendor catalogs, typically at ≥95% purity [1]. Despite being described by one supplier as having been “extensively studied for its potential therapeutic applications” , a systematic search of PubMed, ChEMBL, BindingDB, and the patent literature reveals a critical absence of published, peer-reviewed primary research papers, quantitative bioactivity data, or structure-activity relationship studies that directly profile this specific compound.

Chemical Space Unexplored 4-guanidino-tetrahydrobenzothiophene scaffold No SAR or bioactivity data available
Validation Required In-house analytical characterization mandatory Vendor purity ≥95% requires confirmation
Use Context Exploratory medicinal chemistry or virtual screening May support scaffold-hopping studies

1-(4,5,6,7-Tetrahydro-1-benzothiophen-4-yl)guanidine HCl – Generic Substitution Risks


The inability to generically substitute this compound arises not from demonstrated superiority over defined comparators, but from a near-total absence of publicly available, reproducible pharmacological or materials-science data. In the broader class of tetrahydrobenzothiophene derivatives, even minor structural modifications—such as the introduction of a guanidine group in place of an amide, imidazole, or carboxylic acid moiety—can fundamentally alter target engagement, physicochemical properties, and biological activity [1]. Without quantitative, head-to-head studies, there is no scientific basis on which to assert equivalence between this specific guanidine analog and any other commercially available tetrahydrobenzothiophene derivative. Consequently, any substitution in a research or industrial protocol would represent an uncontrolled variable, the consequences of which cannot be predicted from the known literature.

!

No comparator data exists

Zero quantitative records prevent any evidence-based equivalence assessment with other tetrahydrobenzothiophene derivatives.

!

Structural changes alter activity profile

The guanidine substitution at the 4-position diverges from known sigma receptor ligands; biological impact is unpredictable without experimental data.

!

Substitution introduces uncontrolled variable

Any analog replacement would be scientifically unsupported; procurement decisions must rely on project-specific validation.

1-(4,5,6,7-Tetrahydro-1-benzothiophen-4-yl)guanidine HCl – Quantitative Evidence Guide


No Quantitative Comparator Data Available

A rigorous search of the non-prohibited scientific and patent literature—including PubMed, ChEMBL, BindingDB, Google Patents, and the European Patent Office—yielded no primary research papers, no patents, and no authoritative database entries that provide quantitative, comparator-based evidence for 1-(4,5,6,7-Tetrahydro-1-benzothiophen-4-yl)guanidine hydrochloride (CAS 58095-43-5). The compound is absent from BindingDB and ChEMBL. There are no published IC₅₀, Kᵢ, EC₅₀, or any other numerical biological activity values for this molecule against any target. No head-to-head comparisons with any analog exist. This evidence guide therefore operates at the lowest admissible evidence tier: Class-level inference, which is explicitly acknowledged as insufficient for making procurement or selection decisions based on quantitative differentiation.

Database & Literature Presence
Data to verify
Zero quantitative bioactivity records; absent from BindingDB and ChEMBL
Procurement risk: no comparator evidence
Class-level inference only; verify before use
Data Gap Procurement Risk Research Chemical

Scaffold Comparison to Known Derivatives

The 4,5,6,7-tetrahydrobenzo[b]thiophene scaffold is the core of a known class of sigma (σ) receptor ligands described in patent US20090221572A1 [1]. Compounds in that patent are defined by specific substitutions at the 2- and 3-positions, with no guanidine-containing examples. The target compound bears a guanidine group directly at the 4-position of the saturated ring, a structural feature absent from the sigma receptor patent series. While the patent reports Kᵢ values for its exemplified compounds (e.g., some derivatives show σ₁ receptor Kᵢ < 100 nM), no such data exist for the guanidine analog. This structural divergence precludes any direct extrapolation of sigma receptor activity to the target compound.

Scaffold Comparison
Class-level inference
Target: unexplored 4-guanidino substitution; Patent class: sigma ligands with Ki < 100 nM (other derivatives)
Activity extrapolation unsupported
Guanidine pattern absent from known sigma series
Scaffold Comparison Tetrahydrobenzothiophene Sigma Receptor

Physicochemical Comparison with a Guanidine Analog

A structurally proximal analog, 6-(2-chlorophenyl)-4-guanidinoimino-3-methyl-4,5,6,7-tetrahydrobenzothiophene hydrochloride (CAS 239129-45-4) , shares the tetrahydrobenzothiophene core and a guanidine/guanidinoimino group at the 4-position but differs by the presence of a 2-chlorophenyl substituent and a 3-methyl group. While the target compound (C₉H₁₄ClN₃S, MW 231.75) is substantially smaller and more polar (Topological Polar Surface Area 92.6 Ų) [1], the analog has a higher molecular weight and greater lipophilicity due to the aryl substituent. No quantitative biological comparison is possible because neither compound has published activity data in accessible databases.

Physicochemical Properties
Computed
MW 231.75 g/mol · TPSA 92.6 Ų
Lower MW vs heavier lipophilic analogs (computational inference)
Untested biologically; property predictions only
Physicochemical Properties Guanidine Derivatives Drug-likeness

1-(4,5,6,7-Tetrahydro-1-benzothiophen-4-yl)guanidine HCl – Application Scenarios


Exploratory Medicinal Chemistry with Full Characterization

Given the absence of published bioactivity data, the primary scientifically justifiable use case is as a synthetic intermediate or a core scaffold for exploratory medicinal chemistry. The 4-position guanidine on a tetrahydrobenzothiophene core represents an unexplored chemical space relative to the sigma receptor ligand patent class [1]. A research group could use the compound as a starting point for a novel SAR series, provided that the procurement includes rigorous in-house analytical validation (NMR, LC-MS, elemental analysis) to confirm identity and purity beyond the vendor-specified ≥95%.

Sigma Receptor Negative Control Application

Because the core scaffold is known to bind sigma receptors when appropriately substituted [1], but the guanidine substitution at the 4-position has no documented sigma receptor affinity, this compound could theoretically serve as a negative control in sigma receptor binding assays. However, this application requires that the purchaser first experimentally determine the compound's affinity (or lack thereof) for σ₁ and σ₂ receptors, as no such data currently exist in the public domain.

Virtual Screening Library Use

The compound's computed physicochemical properties—MW 231.75 g/mol, TPSA 92.6 Ų, 1 rotatable bond, 3 hydrogen bond donors, 2 hydrogen bond acceptors [1]—place it within drug-like chemical space. It may be suitable as a member of a virtual screening library for computational target-fishing or pharmacophore modeling studies, where its untested biological profile allows it to serve as a decoy or a prospective hit in an unbiased screen.

Application
Selection Property
Validation Focus
Exploratory Medicinal Chemistry
Unexplored guanidine-tetrahydrobenzothiophene scaffold
In-house identity and purity confirmation (NMR, LC-MS)
Sigma Receptor Negative Control (Research)
Core scaffold with known sigma potential but untested substitution
Experimental σ₁/σ₂ affinity determination
Virtual Screening Library
Drug-like computed properties (MW, TPSA)
Computational target-fishing or pharmacophore modeling
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